2-(1-Naphthyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide
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Overview
Description
2-(NAPHTHALEN-1-YL)-N’-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a naphthalene moiety and a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(NAPHTHALEN-1-YL)-N’-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves the condensation of 2-(naphthalen-1-yl)acetic acid hydrazide with 6-nitro-2H-1,3-benzodioxole-5-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(NAPHTHALEN-1-YL)-N’-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The hydrazide moiety can be oxidized to form corresponding azides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Reduction: Sodium nitrite (NaNO2) in the presence of an acid.
Substitution: Nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of amine derivatives.
Reduction: Formation of azide derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(NAPHTHALEN-1-YL)-N’-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(NAPHTHALEN-1-YL)-N’-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazide moiety can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(NAPHTHALEN-1-YL)ANILINE: Shares the naphthalene moiety but lacks the benzodioxole ring.
6-NITRO-2H-1,3-BENZODIOXOLE-5-CARBALDEHYDE: Contains the benzodioxole ring but lacks the naphthalene moiety.
Uniqueness
2-(NAPHTHALEN-1-YL)-N’-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of both the naphthalene and benzodioxole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H15N3O5 |
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Molecular Weight |
377.3 g/mol |
IUPAC Name |
2-naphthalen-1-yl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H15N3O5/c24-20(9-14-6-3-5-13-4-1-2-7-16(13)14)22-21-11-15-8-18-19(28-12-27-18)10-17(15)23(25)26/h1-8,10-11H,9,12H2,(H,22,24)/b21-11+ |
InChI Key |
GGMQHZGWNUHXRH-SRZZPIQSSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CC3=CC=CC4=CC=CC=C43)[N+](=O)[O-] |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CC3=CC=CC4=CC=CC=C43)[N+](=O)[O-] |
Origin of Product |
United States |
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